An In-depth Technical Guide to the Chemical Properties of Hexadecanedioate
An In-depth Technical Guide to the Chemical Properties of Hexadecanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanedioate, also known as Thapsic acid, is an alpha,omega-dicarboxylic acid.[1] It is a long-chain dicarboxylic acid that is the 1,14-dicarboxy derivative of tetradecane.[1] At room temperature, it exists as a white crystalline solid.[2] This document provides a comprehensive overview of the chemical and physical properties of hexadecanedioate, its stability, and its applications, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
The fundamental properties of hexadecanedioate are summarized below. These values are compiled from various chemical databases and literature sources.
Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | hexadecanedioic acid | [1] |
| Synonyms | Thapsic acid, 1,16-Hexadecanedioic acid, 1,14-Tetradecanedicarboxylic acid | [1][3] |
| CAS Number | 505-54-4 | [1] |
| Molecular Formula | C₁₆H₃₀O₄ | [1] |
| Molecular Weight | 286.41 g/mol | [1] |
| Appearance | White to off-white crystalline solid/powder | [2] |
Physicochemical Data
This table presents key quantitative data describing the physicochemical nature of hexadecanedioate.
| Property | Value | Unit | Source(s) |
| Melting Point | 120 - 123 | °C | [1] |
| Boiling Point | ~457.5 | °C (at 760 mmHg, estimated) | |
| 160 - 165 | °C (at 0.7 Torr) | [4] | |
| Water Solubility | 5.098 (at 20°C) | mg/L | [5] |
| 1.49 (at 25°C, estimated) | mg/L | ||
| Solubility in Organic Solvents | Soluble in ether, carbon disulphide, DMSO (57 mg/mL), and methanol.[3][6] Better solubility in non-polar organic solvents like hexane.[2] | - | [2][3][6] |
| pKa (Predicted) | 4.48 ± 0.10 | - | [5] |
| Density (Estimated) | ~1.016 - 1.058 | g/cm³ | [2][7][8] |
| LogP (Octanol/Water Partition Coefficient) | 4.67 (at 25°C) | - | [5] |
| Vapor Pressure | 0 Pa (at 25°C) | Pa | [5] |
Experimental Protocols
Detailed experimental procedures for the characterization of hexadecanedioate are crucial for reproducible research. Below are generalized, standard methodologies for determining its key physicochemical properties.
Determination of Melting Point (Capillary Method)
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Sample Preparation : A small amount of dry, powdered hexadecanedioate is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus : A calibrated melting point apparatus with a heating block and a thermometer or digital temperature sensor is used.
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Procedure : The capillary tube is placed in the heating block. The temperature is increased rapidly to about 15-20°C below the expected melting point (120°C) and then increased slowly at a rate of 1-2°C per minute.
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Data Collection : The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For hexadecanedioate, this range is typically observed between 120°C and 123°C.[1][9]
Determination of Solubility
2.2.1. Water Solubility (Shake-Flask Method - OECD 105)
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Sample Preparation : An excess amount of hexadecanedioate is added to a known volume of deionized water in a flask.
-
Equilibration : The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation : The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Analysis : A sample of the clear supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
2.2.2. Solubility in Organic Solvents The same shake-flask method can be applied using organic solvents like ethanol, DMSO, or hexane instead of water.[2] Given its higher solubility in some organic solvents, a larger initial sample-to-solvent ratio may be required to achieve saturation.[6]
Potentiometric Titration for pKa Determination
-
Sample Preparation : A precise weight of hexadecanedioate is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to overcome its low aqueous solubility.
-
Apparatus : A calibrated pH meter with a glass electrode and a burette are used.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis : A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. Since hexadecanedioate is a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected, although often only the first is reported in predictive models.[5]
Stability and Reactivity
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Stability : Hexadecanedioate is a stable compound under standard conditions.[5] It is combustible.[5]
-
Incompatibilities : It is incompatible with strong bases, oxidizing agents, and reducing agents.[5]
-
Storage : For long-term storage, it is recommended to keep the compound in a cool place, with some suppliers suggesting temperatures between 2-8°C or below +30°C.[5][3]
Visualized Workflows and Relationships
The following diagrams illustrate the role of hexadecanedioate in scientific and industrial contexts.
Caption: Role of Hexadecanedioic Acid as a Pharmaceutical Intermediate.
Caption: Biological Roles and Research Applications of Hexadecanedioate.
Applications in Research and Drug Development
Hexadecanedioate is more than a simple dicarboxylic acid; it is a versatile molecule with significant applications in both industrial and pharmaceutical settings.
-
Pharmaceutical Intermediate : It is a key intermediate in the synthesis of various compounds.[10][11] Notably, its lipophilic nature is leveraged in the development of insulin and GLP-1 derivatives, where it helps to extend the duration of action and create sustained-release profiles.[10][11]
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Drug Delivery and Formulation : The compound is explored for its use in drug delivery systems, where it can potentially enhance the solubility and bioavailability of certain medications.[8] It is also used in cosmetic formulations as an emollient.[8]
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Biological Research : As a human metabolite, hexadecanedioate is relevant in metabolic studies.[1][12] It is activated by mitochondrial and microsomal fractions in the liver and has been investigated for its potential antitumor activity. Furthermore, it is used as a research tool for studies on blood pressure regulation and as a potential therapy for statin intolerance when working with the SLCO1B1 protein.[5]
-
Industrial Chemistry : Beyond pharmaceuticals, it serves as a building block for polymers such as polyamides and polyesters, enhancing their thermal stability and mechanical strength.[8] It is also an intermediate in the production of fragrances, like Exaltone.[3][11]
References
- 1. Hexadecanedioic acid | C16H30O4 | CID 10459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Hexadecanedioic Acid / Thapsic Acid | CAS: 505-54-4 | Description & Pharmaceutical Uses [pharmacompass.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. HEXADECANEDIOIC ACID | 505-54-4 [chemicalbook.com]
- 6. selleckchem.com [selleckchem.com]
- 7. guidechem.com [guidechem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Hexadecanedioic acid 96 505-54-4 [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Hexadecanedioate(2-) | C16H28O4-2 | CID 7058076 - PubChem [pubchem.ncbi.nlm.nih.gov]
